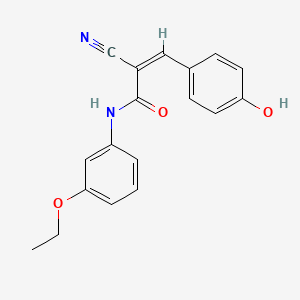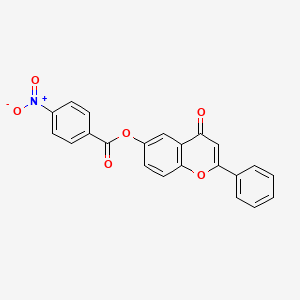
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide
Descripción general
Descripción
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine. For example, the reaction between 3-ethoxyaniline and 4-hydroxycinnamic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can form the amide bond.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: LiAlH4, NaBH4 (Sodium borohydride)
Substitution: Cyanogen bromide, alkyl halides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted phenyl derivatives
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-cyano-N-(3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(3-hydroxyphenyl)prop-2-enamide: Similar structure with the hydroxy group in a different position.
Uniqueness
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-2-23-17-5-3-4-15(11-17)20-18(22)14(12-19)10-13-6-8-16(21)9-7-13/h3-11,21H,2H2,1H3,(H,20,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUUYNAWKRRMGI-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC=C(C=C2)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(methylthio)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4580684.png)

![5-[(6-Chloro-2-fluorophenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580689.png)
![4-[(3-bromo-4-methoxybenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4580693.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4580703.png)
![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)
![3-[2-oxo-2-(2-thienyl)ethylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4580721.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)
![2-cyano-3-{5-[(4-nitrophenoxy)methyl]-2-furyl}-N-(2-thienylmethyl)acrylamide](/img/structure/B4580735.png)
![(2E)-3-[2-bromo-5-methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B4580745.png)
![3-chloro-4-fluoro-N-(5-methyl-4-phenyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-benzothiophene-2-carboxamide](/img/structure/B4580752.png)
![1,3-DIMETHYL-1H-PYRAZOL-4-YL [4-(METHYLSULFONYL)PIPERAZINO] SULFONE](/img/structure/B4580756.png)
![8-ETHOXY-2-IMINO-N-[(4-METHYLPHENYL)METHYL]-2H-CHROMENE-3-CARBOXAMIDE](/img/structure/B4580772.png)
